molecular formula C6H9N3O2 B1211710 Bacimethrin CAS No. 3690-12-8

Bacimethrin

Cat. No. B1211710
CAS RN: 3690-12-8
M. Wt: 155.15 g/mol
InChI Key: ZPNHGSNYBLXGOL-UHFFFAOYSA-N
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Description

Bacimethrin is a thiamine antagonist known for its inhibitory effects on the phosphorylation of 4-amino-5-hydroxymethyl-2-methylpyrimidine (Pyr-OH) during thiamine biosynthesis. This compound, initially identified in Bacillus megatherium, was later isolated from Streptomyces albus. The compound's structural characterization, including derivatives and synthesis, as well as its biological properties, have been elaborated upon in scientific research. A notable study detailed a straightforward three-step synthesis process for Bacimethrin and discussed its biological activity and mode of action, highlighting its role in inhibiting thiamine biosynthesis (Drautz et al., 1987).

Synthesis Analysis

The synthesis of Bacimethrin has been described as an easy three-step process. This synthetic route offers a method to produce Bacimethrin effectively for further study and utilization in research focused on its biochemical behavior and interactions (Drautz et al., 1987).

Molecular Structure Analysis

Bacimethrin's molecular structure was characterized using NMR spectra and acetylation, providing insights into its chemical nature and potential for interactions with biological molecules, particularly in the context of thiamine biosynthesis inhibition (Drautz et al., 1987).

Chemical Reactions and Properties

Bacimethrin's chemical properties, including its reactions and interactions within biological systems, have been a subject of study. Its role as a thiamine antagonist suggests specific chemical behaviors, particularly in relation to its impact on the biosynthesis pathways of thiamine in organisms (Drautz et al., 1987).

Scientific Research Applications

Antibiotic Resistance

  • Field : Public Health, Infectious Diseases
  • Application : Bacimethrin is used in research to understand and combat antibiotic resistance . It’s part of the efforts to develop new antibiotics and improve the use of current ones .
  • Methods : The mechanism of action of Bacimethrin is based on the formation of 2′-methoxy-thiamine where Bacimethrin is used by ThiD instead of HMP .
  • Results : 2′-Methoxy-thiamine pyrophosphate inhibits E. coli growth at concentrations 15 times lower than Bacimethrin .

Thiamin Metabolism

  • Field : Environmental Microbiology
  • Application : Bacimethrin is used in the study of thiamin metabolism in bacteria like Paenibacillus thiaminolyticus and P. apiarius .
  • Methods : The Bacimethrin operon consists of a glycosyltransferase (nucleoside 2-deoxyribosyltransferase), thymidylate synthase, methyltransferase, thiaminase I, and pyrimidine kinase .
  • Results : It’s likely that these bacteria can produce Bacimethrin .

ESKAPE Pathogens

  • Field : Public Health, Infectious Diseases
  • Application : Bacimethrin is being studied for its potential use against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumanii, Pseudomonas aeruginosa, and Enterobacter sp.) .
  • Methods : The focus is on the biosynthesis pathway for thiamine (vitamin B1), which is absent in humans but found in many bacteria, including ESKAPE pathogens .
  • Results : The research is still ongoing, and the results are not yet available .

Pyrimidine-Based Chemotherapeutic Agents

  • Field : Oncology
  • Application : Bacimethrin, a pyrimidine derivative, is being explored for its potential use as a chemotherapeutic agent .
  • Methods : The focus is on the development of pyrimidine-based chemotherapeutic agents .
  • Results : The research is still ongoing, and the results are not yet available .

Future Directions

Bacimethrin is a good example of a suicide inhibitor, and although its effects can be reverted by increased thiamine concentrations, the vitamin concentration that pathogens are exposed to is usually defined within a narrow range . This suggests that Bacimethrin and its analogs could be further explored for their potential as antimicrobial agents .

properties

IUPAC Name

(4-amino-2-methoxypyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-11-6-8-2-4(3-10)5(7)9-6/h2,10H,3H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNHGSNYBLXGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190381
Record name Bacimethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bacimethrin

CAS RN

3690-12-8
Record name 4-Amino-2-methoxy-5-pyrimidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3690-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bacimethrin
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Record name bacimethrin
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Record name Bacimethrin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BACIMETHRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378Z7N5REL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
270
Citations
JJ Reddick, S Saha, J Lee, JS Melnick, J Perkins… - Bioorganic & medicinal …, 2001 - Elsevier
… bacimethrin and the pyrimidine precursor (1) to thiamin phosphate (5), led to the suggestion that bacimethrin may be … An alternative hypothesis for the mechanism of bacimethrin toxicity …
Number of citations: 106 www.sciencedirect.com
F Tanaka, S Takeuchi, N Tanaka… - The Journal of …, 1961 - jstage.jst.go.jp
… The activity of bacimethrin was markedly decreased by the presence of vitamins B1 and B •. Bacimethrin had low toxicity to mice. LD.o by intravenous and intraperitoneal injections was …
Number of citations: 45 www.jstage.jst.go.jp
JL Zilles, LR Croal, DM Downs - Journal of bacteriology, 2000 - Am Soc Microbiol
… Two bacimethrin-resistant strains whose lesions mapped to 46 min on the S. … the presence of 130 nM bacimethrin. These results demonstrated that the bacimethrin-resistant mutations in …
Number of citations: 42 journals.asm.org
H DRAUTZ, W MESSERER, H ZÄHNER… - The Journal of …, 1987 - jstage.jst.go.jp
… There are indications that bacimethrin inhibits the … thiamine, leading us to suspect it was bacimethrin (1), which had been isolated … In this paper wereport the isolation of bacimethrin from …
Number of citations: 20 www.jstage.jst.go.jp
NS Nemeria, B Shome, AA DeColli, K Heflin… - Biochemistry, 2016 - ACS Publications
Bacimethrin (4-amino-5-hydroxymethyl-2-methoxypyrimidine), a natural product isolated from some bacteria, has been implicated as an inhibitor of bacterial and yeast growth, as well …
Number of citations: 21 pubs.acs.org
HC Koppel, RH Springer, RK Robins… - The Journal of Organic …, 1962 - ACS Publications
The proposed structure for the antibiotic bacimethrin has been confirmed synthetically as 4-amino-5-hydroxymethyl-2-methoxypyrimidine. The 2-methoxy analog ofthiamine has been …
Number of citations: 37 pubs.acs.org
N Plé, A Turck, E Fiquet… - Journal of heterocyclic …, 1991 - Wiley Online Library
… We report here the synthesis of analogues of trimethoprim 1 and bacimethrin 2, which are well known for their antibacterial activity, by lithiation of 4-chloro-2,6-dimethoxypyrimidine …
Number of citations: 36 onlinelibrary.wiley.com
F Tanaka, S Takeuchi, H Yonehara - The Journal of Antibiotics …, 1962 - jstage.jst.go.jp
… exist from the titration curve of bacimethrin. C-methyl, … bacimethrin was treated with 1 N HCl at lO0"C for 3 hours, methyl group of bacimethrin was eliminated and desmethyl-bacimethrin …
Number of citations: 7 www.jstage.jst.go.jp
F Tanaka, N Tanaka, H Yonehara… - The Journal of …, 1962 - jstage.jst.go.jp
… vitamin B1 or B6 was added to bacimethrin, the inhibition zone was decreased even at the concentration of 1/100 against bacimethrin, which was tested at bacimethrin concentration of …
Number of citations: 17 www.jstage.jst.go.jp
T Nishimura, N Tanaka - The Journal of Antibiotics, Series A, 1963 - jstage.jst.go.jp
… bacimethrin on T2 phage(h) multiplication in E. coli B2 was investigated by a turbidimetric method in Tris medium. Bacimethrin … No significant effect of bacimethrin was observed against …
Number of citations: 9 www.jstage.jst.go.jp

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